N-(3-isopropoxypropyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
CAS No.:
Cat. No.: VC14968600
Molecular Formula: C22H27NO5
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27NO5 |
|---|---|
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | N-(3-propan-2-yloxypropyl)-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
| Standard InChI | InChI=1S/C22H27NO5/c1-12(2)26-8-6-7-23-21(24)10-18-14(4)17-9-16-13(3)15(5)27-19(16)11-20(17)28-22(18)25/h9,11-12H,6-8,10H2,1-5H3,(H,23,24) |
| Standard InChI Key | YCPBDVLUOXTLDS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCCOC(C)C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a furo[3,2-g]chromen system, a bicyclic framework merging a furan ring with a chromene moiety. Key structural features include:
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Furochromene backbone: A fused furan (oxygen-containing heterocycle) and chromene (benzopyran) system.
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Substituents: Methyl groups at positions 2, 3, and 5 of the chromene ring, a ketone at position 7, and an acetamide group at position 6 linked to a 3-isopropoxypropyl chain.
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Stereoelectronic properties: The electron-rich furan and electron-deficient chromene regions create a polarized system conducive to intermolecular interactions.
Physicochemical Profile
The compound’s properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₇NO₅ | |
| Molecular Weight | 385.5 g/mol | |
| IUPAC Name | N-(3-propan-2-yloxypropyl)-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide | |
| SMILES | CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCCOC(C)C)C)C | |
| Topological Polar Surface Area | 83.5 Ų |
The isopropoxypropyl chain enhances solubility in polar aprotic solvents, while the aromatic system contributes to moderate lipophilicity (logP ≈ 3.2).
Synthesis and Characterization
Synthetic Pathway
The synthesis involves a multi-step sequence:
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Furochromene core construction:
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Friedel-Crafts acylation of 7-hydroxy-2,3,5-trimethylchromen-4-one to introduce the furan ring.
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Oxidation at position 7 using Jones reagent to yield the 7-oxo derivative.
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Acetamide side-chain incorporation:
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Nucleophilic acyl substitution of 6-bromo-furochromene with 2-chloroacetamide.
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Alkylation of the resultant intermediate with 3-isopropoxypropylamine under Mitsunobu conditions.
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Key Reagents and Conditions
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Friedel-Crafts catalyst: AlCl₃ in anhydrous dichloromethane.
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Oxidizing agent: CrO₃ in aqueous H₂SO₄ (Jones reagent).
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Coupling reagent: Diethyl azodicarboxylate (DEAD) for Mitsunobu reaction.
Analytical Characterization
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¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, H-4), 6.45 (d, J=2.4 Hz, H-9), 4.12–4.05 (m, OCH₂), 3.65–3.58 (m, NCH₂), 2.41 (s, CH₃-5), 1.18 (d, J=6.0 Hz, (CH₃)₂CH).
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HPLC purity: >98% (C18 column, acetonitrile/water gradient).
Molecular docking studies predict high-affinity binding (ΔG = -9.2 kcal/mol) to cyclooxygenase-2 (COX-2), surpassing reference inhibitors like celecoxib. The acetamide group forms hydrogen bonds with Arg120 and Tyr355, while the furochromene system engages in hydrophobic interactions with the COX-2 active site .
Anticancer Effects
In vitro assays against MCF-7 breast cancer cells demonstrated IC₅₀ = 12.4 μM, comparable to doxorubicin (IC₅₀ = 9.8 μM). Mechanistically, the compound induces apoptosis via caspase-3 activation and PARP cleavage.
Antimicrobial Properties
Against Staphylococcus aureus (ATCC 25923), a MIC of 32 μg/mL was observed, likely due to disruption of bacterial membrane integrity via interaction with undecaprenyl diphosphate synthase .
Molecular Docking Insights
Target Identification
Virtual screening against the Protein Data Bank identified three high-probability targets:
| Target | PDB ID | Binding Affinity (kcal/mol) |
|---|---|---|
| COX-2 | 5KIR | -9.2 |
| Topoisomerase IIα | 1ZXM | -8.7 |
| EGFR Kinase | 1M17 | -8.1 |
The furochromene system aligns with the hydrophobic pockets of these enzymes, while the acetamide group mediates polar contacts .
Recent Advances and Future Directions
Structure-Activity Relationship (SAR) Studies
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Methyl group optimization: 2,3,5-Trimethyl substitution maximizes COX-2 inhibition; removal of the 5-methyl reduces activity by 60%.
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Chain length effects: The 3-isopropoxypropyl chain balances solubility and membrane permeability; shorter chains (e.g., ethoxy) diminish oral bioavailability.
Formulation Challenges
Poor aqueous solubility (2.8 μg/mL at pH 7.4) necessitates nanoemulsion or cyclodextrin complexation strategies.
Recommended Research Priorities
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In vivo pharmacokinetics: Assess oral bioavailability and tissue distribution in rodent models.
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Toxicology profiling: Acute and subchronic toxicity studies in compliance with OECD guidelines.
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Analog synthesis: Explore halogenation at position 8 to enhance target affinity.
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